molecular formula C19H23FN2O2S B6054213 N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide

N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide

Cat. No.: B6054213
M. Wt: 362.5 g/mol
InChI Key: QGFXOTQAOIKBGA-UHFFFAOYSA-N
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Description

N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide, also known as FMT or FMTAMT, is a synthetic compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research due to its unique properties and mechanism of action. In

Mechanism of Action

The mechanism of action of N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This compound has been found to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. It also has affinity for the alpha-2 adrenergic receptor and the histamine H1 receptor. The exact mechanism by which this compound produces its therapeutic effects is still under investigation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in animal models. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and anxiolytic effects. This compound has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which may contribute to its anti-inflammatory effects. This compound has been found to have a low toxicity profile and is generally well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide has several advantages for use in scientific research. It has a well-defined chemical structure and can be synthesized with high purity and yield. This compound has a wide range of biological activities and can be used in various in vitro and in vivo studies. This compound has a low toxicity profile and is generally well-tolerated in animal models. However, this compound also has some limitations for use in lab experiments. It is a relatively new compound and its mechanism of action is not fully understood. This compound may also have off-target effects that need to be considered in experimental design.

Future Directions

There are several future directions for research on N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide. Some of the areas where further investigation is needed include:
- Elucidation of the mechanism of action of this compound: Further research is needed to understand the exact mechanism by which this compound produces its therapeutic effects.
- Development of this compound derivatives: this compound derivatives with improved pharmacological properties, such as increased potency and selectivity, could be developed for use in scientific research and potential therapeutic applications.
- Investigation of this compound in other disease models: Further investigation is needed to determine the potential applications of this compound in other disease models, such as cancer and autoimmune disorders.
- Exploration of this compound in combination with other drugs: this compound could be studied in combination with other drugs to determine potential synergistic effects and improve therapeutic outcomes.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a wide range of biological activities and has been investigated in various disease models. This compound has a well-defined chemical structure and can be synthesized with high purity and yield. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide involves a series of chemical reactions that require specialized equipment and expertise. The method involves the use of various reagents and solvents, including piperidine, 2-fluoro-5-methoxybenzyl chloride, and thiophene-2-carbonyl chloride. The process starts with the reaction of 2-fluoro-5-methoxybenzyl chloride with piperidine to form the intermediate 1-(2-fluoro-5-methoxybenzyl)piperidine. This intermediate is then reacted with thiophene-2-carbonyl chloride to form the final product, this compound. The purity and yield of the synthesized this compound can be improved by optimizing the reaction conditions and purification methods.

Scientific Research Applications

N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antipsychotic, analgesic, and anti-inflammatory effects. This compound has been used in various in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications. Some of the areas of research where this compound has been studied include:
- Neuropharmacology: this compound has been studied for its potential applications in the treatment of neurological disorders, such as schizophrenia, depression, and anxiety. It has been found to have antipsychotic and anxiolytic effects in animal models of these disorders.
- Pain management: this compound has been studied for its potential applications in pain management. It has been found to have analgesic effects in animal models of acute and chronic pain.
- Inflammation: this compound has been studied for its potential anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines in animal models of inflammation.

Properties

IUPAC Name

N-[[1-[(2-fluoro-5-methoxyphenyl)methyl]piperidin-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2S/c1-24-16-6-7-17(20)15(10-16)13-22-8-2-4-14(12-22)11-21-19(23)18-5-3-9-25-18/h3,5-7,9-10,14H,2,4,8,11-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFXOTQAOIKBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CN2CCCC(C2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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